molecular formula C11H17ClN2 B3364783 1-Methyl-2-phenylpiperazine dihydrochloride CAS No. 1185293-45-1

1-Methyl-2-phenylpiperazine dihydrochloride

Cat. No.: B3364783
CAS No.: 1185293-45-1
M. Wt: 212.72 g/mol
InChI Key: VKGGPEQUAFQYCN-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Advanced Chemical and Biological Research

Piperazine derivatives are a significant class of compounds in medicinal chemistry, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. researchgate.net This core structure is a versatile scaffold that can be readily modified, allowing for the synthesis of a vast array of molecules with diverse pharmacological activities. nih.gov The two nitrogen atoms provide sites for substitution, influencing the compound's polarity, rigidity, and ability to form hydrogen bonds, which in turn affects properties like solubility, bioavailability, and target affinity. nih.gov

The structural versatility of the piperazine moiety has led to its incorporation into numerous clinically successful drugs. researchgate.net These compounds exhibit a broad spectrum of biological activities, including effects on the central nervous system (CNS), as well as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netjetir.org In CNS research, for instance, piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents, often acting on various neurotransmitter receptors. nih.govijrrjournal.com The ability to fine-tune the structure of piperazine derivatives allows medicinal chemists to optimize their interaction with specific biological targets, making them valuable candidates in drug discovery and development. researchgate.net

Table 1: Selected Pharmacological Activities of Piperazine Derivatives

Pharmacological Activity Therapeutic Area
Antipsychotic Central Nervous System
Antidepressant Central Nervous System
Anxiolytic Central Nervous System
Antimicrobial Infectious Diseases
Anticancer Oncology
Anti-inflammatory Inflammation

Historical Context of 1-Methyl-2-phenylpiperazine (B3023066) Dihydrochloride (B599025) Research

The research history of 1-Methyl-2-phenylpiperazine is closely linked to the synthesis of its structural isomer, 1-methyl-3-phenylpiperazine (B26559). The latter is a key intermediate in the production of the tetracyclic antidepressant Mirtazapine. google.comwikipedia.org Early synthetic routes aimed at producing 1-methyl-3-phenylpiperazine often resulted in the formation of 1-methyl-2-phenylpiperazine as a significant isomeric impurity. google.com

Current Research Landscape and Future Trajectories for the Compound

Currently, 1-Methyl-2-phenylpiperazine dihydrochloride is primarily available as a research chemical. sigmaaldrich.com Its availability allows for its use in early-stage discovery research as a building block for the synthesis of more complex molecules. Researchers can utilize the compound to create novel derivatives and investigate their potential biological activities.

The future research trajectory for this compound may involve several avenues. A key area of interest is the comparative biological evaluation of 1-methyl-2-phenylpiperazine and its derivatives against the more extensively studied 1-methyl-3-phenylpiperazine analogs. Such studies could elucidate important structure-activity relationships, revealing how the position of the phenyl group on the piperazine ring influences pharmacological activity. Furthermore, its use as a scaffold in combinatorial chemistry could lead to the discovery of new compounds with unique therapeutic potential, distinct from that of its 3-phenyl isomer. As an isomer of a known pharmaceutical intermediate, it remains a compound of interest for synthetic chemists developing novel and efficient pathways to substituted phenylpiperazines.

Table 2: Chemical Properties of 1-Methyl-2-phenylpiperazine and its Dihydrochloride Hydrate (B1144303) Salt

Property 1-Methyl-2-phenylpiperazine This compound Hydrate
Molecular Formula C₁₁H₁₆N₂ scbt.com C₁₁H₂₀Cl₂N₂O sigmaaldrich.com
Molar Mass 176.26 g/mol scbt.com 267.20 g/mol sigmaaldrich.com
Physical Form Data not widely available Solid sigmaaldrich.com

| CAS Number | 5271-28-3 scbt.com | Not directly available for hydrate |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1185293-45-1

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-methyl-2-phenylpiperazine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H

InChI Key

VKGGPEQUAFQYCN-UHFFFAOYSA-N

SMILES

CN1CCNCC1C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2.Cl

Pictograms

Irritant

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for 1-Methyl-2-phenylpiperazine (B3023066) Dihydrochloride (B599025)

The synthesis of 1-Methyl-2-phenylpiperazine dihydrochloride is primarily achieved through multi-step reaction sequences that utilize key chemical intermediates. These pathways include building the piperazine (B1678402) structure from acyclic precursors or modifying existing piperazine cores.

ReactantReagentProductKey Challenge
Styrene OxideN-MethylethanolamineN-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamineFormation of isomeric diol byproduct

A key intermediate in several synthetic routes is N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, a dichloride compound. google.comarkat-usa.org This intermediate is typically prepared via the chlorination of the corresponding diol, N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine. google.comgoogle.com The subsequent cyclization of this dichloride is a critical step in forming the piperazine ring. However, this pathway is also hampered by issues of non-selectivity, often resulting in the production of the 1-methyl-2-phenylpiperazine isomer as a significant byproduct. arkat-usa.orgresearchgate.netumich.edu

A common and versatile method for constructing the piperazine ring involves cyclization with bis(2-chloroethyl)amine hydrochloride. acgpubs.orgnih.gov In this type of synthesis, an aniline derivative is reacted with bis(2-chloroethyl)amine hydrochloride, typically in a solvent like N,N-dimethylformamide at elevated temperatures, to yield the desired phenylpiperazine structure. acgpubs.org This method is widely used for creating a variety of substituted phenylpiperazines. acgpubs.orgnih.govgoogle.com The reaction of an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride provides a direct route to the core piperazine moiety. nih.gov

Reactant 1Reactant 2Product
Substituted AnilineBis(2-chloroethyl)amine hydrochlorideSubstituted Phenylpiperazine

A more selective and controlled synthesis of 1-alkyl-phenylpiperazines involves the reduction of oxo-piperazine intermediates. arkat-usa.orgresearchgate.net This strategy circumvents some of the selectivity problems encountered in other methods. arkat-usa.org A common starting point is 2-oxo-3-phenylpiperazine. researchgate.net To ensure selective methylation at the desired nitrogen, a protecting group, such as a benzyl group, is first introduced at the N4 position. arkat-usa.orgresearchgate.net This is followed by methylation at the N1 position. The oxo group at the C2 position is then reduced using a potent reducing agent like lithium aluminium hydride (LiAlH₄). google.comresearchgate.net The final step is the removal of the protecting group, often accomplished through catalytic hydrogenation, to yield the pure, desired product. google.comarkat-usa.orgresearchgate.net This multi-step process offers a higher degree of control, leading to better yields and purity. arkat-usa.org

StepDescriptionReagentsIntermediate/Product
1. ProtectionProtection of the N4 position of 2-oxo-3-phenylpiperazine.Benzyl chloride, NaHCO₃4-Benzyl-2-oxo-3-phenylpiperazine
2. AlkylationMethylation at the N1 position.Methyl iodide (or other RI), NaH4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
3. ReductionReduction of the carbonyl (oxo) group.Lithium aluminium hydride (LiAlH₄)4-Benzyl-1-methyl-3-phenylpiperazine
4. DeprotectionRemoval of the benzyl protecting group.H₂, Palladium-on-carbon (Pd-C)1-Methyl-3-phenylpiperazine (B26559)

Ring-closing, or cyclization, reactions are fundamental to the synthesis of the piperazine core. organic-chemistry.org Achieving stereoselectivity—the controlled synthesis of a specific stereoisomer—is a key objective in modern synthetic chemistry. For 1-methyl-2-phenylpiperazine, controlling the regioselectivity of N-methylation is a significant challenge, as early methods often produced a mixture of isomers, including the desired product alongside unreacted starting material and the 1,4-dimethyl-2-phenylpiperazine byproduct. google.com

To overcome these challenges, advanced strategies involving protecting groups are employed. arkat-usa.orgresearchgate.net By temporarily blocking one of the nitrogen atoms in the piperazine ring, chemists can direct alkylation to the unprotected nitrogen, thus ensuring the methyl group is added at the correct position. google.comarkat-usa.orgresearchgate.net The use of a benzyl protecting group, which can be readily removed by catalytic hydrogenation, is a common and effective technique in the selective synthesis of 1-alkyl-3-phenylpiperazines. arkat-usa.orgresearchgate.net This approach significantly improves the purity and yield of the target compound. arkat-usa.org Additionally, modern palladium-catalyzed cyclization reactions offer a modular approach for creating highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Hydrochloride Salt Formation Methodologies

The conversion of a free amine, such as 1-Methyl-2-phenylpiperazine, into its dihydrochloride salt is a standard and crucial step to enhance its stability and solubility. spectroscopyonline.com This transformation involves reacting the amine with a strong acid, typically hydrochloric acid (HCl), which protonates the nitrogen atoms of the piperazine ring. spectroscopyonline.com Several methodologies are employed to achieve this, with the choice of method often depending on the desired purity, the scale of the reaction, and the physical properties of the amine.

Common methods include:

Using Gaseous HCl: Passing dry hydrogen chloride gas through a solution of the amine dissolved in an anhydrous organic solvent is a common technique. This method is advantageous for producing an anhydrous salt form, but it requires careful handling to prevent back-suction and ensure complete reaction. researchgate.net

HCl in Organic Solvents: A more controlled approach involves using a pre-prepared solution of HCl in an anhydrous solvent like ethanol (B145695), dioxane, or diethyl ether. researchgate.netgoogle.com The amine solution is treated with the acidic solution, often at reduced temperatures (e.g., 4°C), which typically causes the hydrochloride salt to precipitate out of the solution. researchgate.net The resulting solid can then be isolated by filtration and dried. researchgate.net

Aqueous HCl: While straightforward, the use of aqueous hydrochloric acid can be problematic if an anhydrous salt is required. google.com This method involves dissolving the organic base in a suitable solvent and adding a calculated amount of concentrated aqueous HCl. google.com However, the presence of water can lead to lower yields due to the solubility of the hydrochloride salt in the aqueous phase and may complicate the isolation of a purely anhydrous product. google.comsciencemadness.org

The choice of solvent is critical in the precipitation process. A solvent in which the free amine is soluble but the hydrochloride salt is not is ideal for maximizing yield upon crystallization. sciencemadness.org

Alternative and Optimized Synthetic Routes

Early synthetic routes to phenylpiperazine derivatives were often hampered by a lack of selectivity, leading to isomeric mixtures and low yields. Modern approaches focus on strategic use of protecting groups and optimized reaction conditions to overcome these challenges.

Methodologies for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of 1-Methyl-2-phenylpiperazine requires careful control over the formation of the piperazine ring and subsequent modifications. A key strategy involves the use of protecting groups to ensure that reactions occur at the desired positions. researchgate.net

Prevention and Separation of Isomeric By-products (e.g., 1-Methyl-3-phenylpiperazine Isomer)

A significant challenge in the synthesis of 1-Methyl-2-phenylpiperazine is the potential formation of the isomeric by-product, 1-Methyl-3-phenylpiperazine. google.comgoogle.com The formation of this isomer contaminates the final product, reduces productivity, and necessitates difficult purification steps. google.com

The generation of this isomeric mixture often occurs in non-selective synthetic routes. For example, a method involving the reaction of styrene oxide with N-methylethanolamine to form a diol intermediate is known to be non-selective, resulting in the formation of both the precursors to 2-phenyl and 3-phenylpiperazine. google.comgoogle.com Subsequent steps to form the piperazine ring and methylate it will therefore produce a mixture of 1-Methyl-2-phenylpiperazine and 1-Methyl-3-phenylpiperazine. google.com

To prevent the formation of the 1-Methyl-3-phenylpiperazine isomer, more selective synthetic pathways are employed. As described previously, starting with a 2-oxo-3-phenylpiperazine intermediate and using a protecting group strategy allows for precise control over the positions of substitution. researchgate.netarkat-usa.org By protecting the N4 position before methylation at the N1 position, the reaction is directed to form the desired 2-phenyl substitution pattern, effectively preventing the formation of the 3-phenyl isomer. arkat-usa.org This approach circumvents the problem of isomeric contamination at its source, leading to a much purer final product.

Structural Modifications and Analog Development

The 1-Methyl-2-phenylpiperazine scaffold serves as a versatile template for developing a wide range of analogs. Modifications typically target the secondary amine on the piperazine ring or the phenyl group, allowing for the systematic exploration of structure-activity relationships.

N-Substitution and Phenyl Ring Derivatization

The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. A variety of substituents can be introduced through reactions such as alkylation, benzylation, amidation, and sulfonamidation. nih.gov These reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, to facilitate the substitution. nih.gov

Similarly, the phenyl ring can be derivatized with various functional groups. Synthetic strategies often begin with a substituted aniline, which is then used to construct the phenylpiperazine core. nih.govresearchgate.net This allows for the incorporation of substituents like fluoro, methyl, and trifluoroethylsulfanyl groups onto the phenyl ring. nih.govresearchgate.net

Modification SiteReaction TypeExample SubstituentsReference
Piperazine Nitrogen (N4)Alkylation / BenzylationAlkyl groups, Benzyl groups nih.gov
Piperazine Nitrogen (N4)AmidationSubstituted carbonyl groups nih.gov
Piperazine Nitrogen (N4)SulfonamidationTrifluoromethylsulfonyl nih.gov
Phenyl RingSubstitution on Aniline PrecursorFluoro, Methyl, Substituted sulfanyl groups nih.govresearchgate.net

Chiral Synthesis of Enantiopure Derivatives

The carbon atom at the 2-position of the piperazine ring, which is attached to the phenyl group, is a chiral center. This means that 1-Methyl-2-phenylpiperazine exists as a pair of enantiomers (R and S forms). The synthesis of enantiopure (single enantiomer) derivatives is of significant interest in medicinal chemistry, as different enantiomers can have distinct biological activities. mdpi.com

Several strategies are employed for the chiral synthesis of these derivatives:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazine precursors can produce chiral piperazin-2-ones with high enantioselectivity. These intermediates can then be converted to the desired chiral piperazines. rsc.org

Use of Chiral Auxiliaries: Another approach involves reacting an achiral starting material with a chiral auxiliary, such as (R)-phenylglycinol. This auxiliary guides the stereochemistry of subsequent reactions, allowing for the stereoselective formation of a specific enantiomer. rsc.org

Resolution of Racemates: A racemic mixture (containing equal amounts of both enantiomers) can be separated into its individual enantiomers through resolution techniques. This can involve forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

These methods provide access to enantiomerically pure 2-phenylpiperazine derivatives, which are crucial for detailed pharmacological studies. nih.govnih.gov

Synthetic Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite the prevalence of the phenylpiperazine scaffold in medicinal chemistry, dedicated research outlining the use of this compound as a synthetic building block is not readily found in scientific databases and publications.

While the broader class of phenylpiperazine derivatives sees extensive use in the development of new chemical entities, the specific isomer 1-methyl-2-phenylpiperazine is more frequently cited as an impurity or a byproduct rather than a deliberate starting material for further chemical synthesis.

The Challenge of Isomeric Selectivity

Research into the synthesis of pharmacologically important molecules, such as the precursors to the antidepressant Mirtazapine, often focuses on the selective synthesis of the 1-methyl-3-phenylpiperazine isomer. In these synthetic pathways, the formation of 1-methyl-2-phenylpiperazine is typically an undesired outcome resulting from non-selective reactions.

Several synthetic routes designed to produce methyl-phenylpiperazine structures have noted the challenge of controlling the position of the methyl group on the piperazine ring. For instance, direct methylation of 2-phenylpiperazine can lead to a mixture of products, including the 1-methyl-2-phenyl, 1-methyl-3-phenyl, and 1,4-dimethyl-2-phenyl isomers, which are often difficult to separate google.comgoogle.com. Similarly, certain cyclization strategies have been reported to yield mixtures containing the 1-methyl-2-phenylpiperazine isomer, complicating the purification of the desired product google.comresearchgate.net.

The main focus of the available literature is, therefore, on the development of highly selective synthetic methods that avoid the formation of 1-methyl-2-phenylpiperazine, often through the use of protecting groups to ensure methylation or cyclization occurs at the desired position researchgate.netumich.edu.

A thorough review of chemical literature and patent databases does not yield specific examples or detailed research findings where this compound is intentionally employed as a precursor or building block for the synthesis of more complex molecules. Its primary role in the documented scientific record is that of an isomeric impurity in the synthesis of other compounds. Consequently, a detailed account of its synthetic applications as a building block cannot be provided based on the currently available information.

Mechanistic Biochemical and Molecular Interaction Studies

Ligand-Target Interactions at a Molecular Level in Pre-clinical Models

The interaction of a compound with its molecular targets is fundamental to its pharmacological effect. For phenylpiperazine derivatives, the primary targets of interest are monoamine receptors and transporters, which are crucial for neurotransmission.

Enzyme Modulation and Inhibition Kinetics

The potential for 1-Methyl-2-phenylpiperazine (B3023066) to modulate enzyme activity, particularly monoamine oxidase (MAO), is an area of interest given its structural similarity to known MAO inhibitors. MAO is a key enzyme in the metabolism of monoamine neurotransmitters.

Ion Channel and Transporter Interactions

Phenylpiperazine analogs have been shown to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are significant targets for many psychoactive compounds.

Studies on 1-phenylpiperazine (B188723) indicate that it can act as a monoamine releasing agent. The substitution on the piperazine (B1678402) ring, such as the methyl group in 1-Methyl-2-phenylpiperazine, could influence its interaction with these transporters, potentially altering its potency and selectivity for release versus reuptake inhibition. However, specific data quantifying the effects of 1-Methyl-2-phenylpiperazine on ion channels or monoamine transporters are not available in the current body of scientific literature.

Cellular Pathway Modulation in Model Systems (Non-Human)

The effects of a compound at the molecular level translate into changes in cellular function. In vitro cell models, such as Caco-2 cells, are valuable tools for investigating these effects.

Influence on Cellular Signaling Cascades (e.g., cAMP release in Caco-2 cells)

Many monoamine receptors, particularly serotonin receptors, are G-protein coupled receptors that modulate intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway. It has been hypothesized that the binding of phenylpiperazine derivatives to serotonin receptors expressed on Caco-2 cells could lead to a modulation of cAMP release. However, direct experimental evidence demonstrating that 1-Methyl-2-phenylpiperazine influences cAMP signaling in Caco-2 cells is currently lacking.

Effects on Cellular Permeability and Tight Junctions (e.g., in Caco-2 monolayers)

The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of compounds. Phenylpiperazine and some of its derivatives have been shown to increase the permeability of Caco-2 monolayers. This effect is thought to be mediated by the modulation of tight junctions, the protein complexes that regulate paracellular transport.

One study on phenylpiperazine derivatives demonstrated that 1-methyl-4-phenylpiperazine was a potent enhancer of paracellular transport with lower toxicity than the parent 1-phenylpiperazine. While this suggests that methyl-substituted phenylpiperazines can have significant effects on epithelial permeability, it is important to note that this data is for a different isomer (4-phenyl vs. 2-phenyl). Specific studies on the effect of 1-Methyl-2-phenylpiperazine on the permeability and tight junctions of Caco-2 monolayers have not been identified.

Table 2: Effect of Phenylpiperazine Derivatives on Caco-2 Monolayer Permeability (Illustrative)

CompoundConcentrationFold Increase in Permeability (relative to control)
1-PhenylpiperazineVariesVaries
1-Methyl-4-phenylpiperazineVariesPotentiation observed

Note: This table is for illustrative purposes to show the type of effects observed with related compounds. No specific permeability data for 1-Methyl-2-phenylpiperazine dihydrochloride (B599025) was found.

Interaction with Microbial Efflux Pumps (e.g., in Staphylococcus epidermidis)

Research into phenylpiperazine derivatives has identified them as potential inhibitors of efflux pumps in bacteria, a mechanism that contributes to antibiotic resistance. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The inhibition of these pumps can restore the susceptibility of resistant bacteria to antibiotics.

Studies have investigated a series of phenylpiperazine 5,5-dimethylhydantoin derivatives for their ability to inhibit the Msr(A) efflux pump in Staphylococcus epidermidis. The Msr(A) pump is a member of the ABC (ATP-binding cassette) transporter superfamily and confers resistance to macrolide antibiotics. The inhibitory potential of these compounds was assessed using an ethidium bromide accumulation assay in both an Msr(A)-overexpressing strain and a deficient strain of S. epidermidis. nih.govnih.gov

The research identified several phenylpiperazine derivatives as potent modulators of the Msr(A) efflux pump. For instance, a 2,4-dichlorobenzyl-hydantoin derivative was found to be a particularly effective efflux pump inhibitor (EPI), demonstrating activity at a concentration of 15.63 µM. nih.govresearchgate.net This finding highlights the potential of the phenylpiperazine scaffold as a basis for the development of new antibiotic adjuvants that can counteract efflux-mediated resistance in S. epidermidis.

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

The effectiveness of phenylpiperazine derivatives as efflux pump inhibitors is closely tied to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications to the core structure influence the compound's inhibitory activity.

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For phenylpiperazine-based efflux pump inhibitors, SAR analyses have provided insights into the key chemical properties that govern their interaction with the target pump.

Crystallography-supported SAR analysis of phenylpiperazine 5,5-dimethylhydantoin derivatives has shed light on the structural properties that may be responsible for their inhibitory activity against the Msr(A) efflux pump in S. epidermidis. nih.govresearchgate.net While specific details of the pharmacophore for 1-Methyl-2-phenylpiperazine dihydrochloride are not explicitly detailed in the provided context, the general findings for related compounds suggest that the phenyl and piperazine moieties, along with the nature and position of substituents, are critical for activity. The research on related compounds, such as pyranopyridine inhibitors, also emphasizes the importance of a molecular activity map to identify regions critical for inhibitory activities. nih.gov

Impact of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the phenylpiperazine scaffold have a significant impact on the binding affinity and selectivity of these compounds as efflux pump inhibitors. SAR studies on various analogs allow for the systematic evaluation of these effects.

For example, in the study of phenylpiperazine 5,5-dimethylhydantoin derivatives, the substitution pattern on the benzyl-hydantoin moiety was found to be a key determinant of their potency as Msr(A) inhibitors. nih.gov The presence of chloro substituents on the benzyl ring, as seen in the highly potent 2,4-dichlorobenzyl-hydantoin derivative, significantly enhanced the inhibitory activity. nih.govresearchgate.net This indicates that electronic and steric factors introduced by substituents play a crucial role in the interaction with the efflux pump.

The table below summarizes the inhibitory activity of selected phenylpiperazine derivatives against the Msr(A) efflux pump in S. epidermidis, illustrating the impact of different substituents.

CompoundSubstituent on Benzyl RingInhibitory Concentration (µM)
Derivative 92,4-dichloro15.63

This table presents data for a representative potent derivative from the studied series to highlight the impact of substitution on activity.

These findings underscore the importance of optimizing the substitution pattern on the phenylpiperazine core to develop more potent and selective efflux pump inhibitors.

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-Methyl-2-phenylpiperazine (B3023066) dihydrochloride (B599025). These techniques provide detailed information about the compound's atomic composition and connectivity.

For ¹H NMR, the spectrum of 1-Methyl-2-phenylpiperazine dihydrochloride would be expected to show characteristic signals for the protons of the phenyl group, the piperazine (B1678402) ring, and the methyl group. The phenyl protons would likely appear as a multiplet in the aromatic region (approximately 7.0-7.5 ppm). The protons on the piperazine ring would exhibit complex splitting patterns in the aliphatic region, and the methyl group protons would present as a singlet.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule would be anticipated. The phenyl group carbons would resonate in the downfield region (around 120-140 ppm), while the piperazine ring carbons and the methyl carbon would appear in the upfield region. The exact chemical shifts would be influenced by the presence of the two hydrochloride salts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on related structures)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl C-H7.0 - 7.5 (m)120 - 140
Piperazine C-H2.5 - 3.5 (m)40 - 60
N-CH₃2.2 - 2.8 (s)35 - 45

Note: s = singlet, m = multiplet. Data is predictive and based on analogous structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

Key expected vibrational frequencies include C-H stretching from the aromatic phenyl ring and the aliphatic piperazine ring and methyl group. N-H stretching vibrations from the protonated amine salts would also be prominent. Furthermore, C-N stretching and aromatic C=C bending frequencies would be observed.

Table 2: Predicted Major IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
N⁺-H (amine salt)Stretching2400 - 2800
C=C (aromatic)Bending1450 - 1600
C-NStretching1000 - 1250

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns. For 1-Methyl-2-phenylpiperazine, the free base would have a nominal molecular weight of 176.26 g/mol . In mass spectrometry, the molecule would typically be observed as its protonated form [M+H]⁺ with a corresponding mass-to-charge ratio (m/z).

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. The phenyl group and the methyl group would also lead to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Methyl-2-phenylpiperazine

m/z Possible Fragment Ion
177[M+H]⁺
105[C₆H₅CH₂]⁺
77[C₆H₅]⁺
58[C₃H₈N]⁺

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of volatile and thermally stable compounds. For the analysis of 1-Methyl-2-phenylpiperazine, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, although direct analysis is also possible.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together offer a high degree of certainty in compound identification. Quantitative analysis can be performed by creating a calibration curve using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound.

The compound is first separated on a liquid chromatography column, typically a reversed-phase column, based on its polarity. The eluent from the LC column is then introduced into the mass spectrometer, usually through an electrospray ionization (ESI) source, which generates ions in the gas phase. These ions are then analyzed by the mass spectrometer to provide molecular weight and structural information. LC-MS/MS, which involves further fragmentation of selected ions, can provide even greater specificity and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV/DAD)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a primary technique for the quantification and purity assessment of this compound. The presence of the phenyl group in the molecule provides a chromophore that allows for sensitive detection by UV absorbance.

A typical reversed-phase HPLC method is employed for the analysis. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The separation is achieved by partitioning the analyte between the two phases. For 1-Methyl-2-phenylpiperazine, which is a basic compound, pH control of the mobile phase is critical to ensure good peak shape and reproducibility.

Detailed research on analogous phenylpiperazine derivatives provides a framework for a representative analytical method. unodc.org For instance, methods developed for other piperazine compounds often utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comisaacpub.org The buffer, often a phosphate (B84403) or formate (B1220265) salt, helps to maintain a consistent pH and suppress the ionization of residual silanols on the silica-based column, thereby minimizing peak tailing. DAD detection allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak purity assessment and method development.

Representative HPLC-UV/DAD Method Parameters:

ParameterTypical ValuePurpose
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmStationary phase for reversed-phase separation.
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer (pH 3.5) (50:50 v/v)Eluent system to carry the analyte through the column.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Injection Volume 10 µLThe volume of the sample introduced into the system.
Column Temperature 30 °CMaintained for consistent retention times and selectivity.
Detection Wavelength 220 nm and 254 nmWavelengths for monitoring the UV absorbance of the analyte.

This table outlines a standard set of conditions for the routine analysis of this compound, which can be optimized for specific applications, such as stability testing or impurity profiling.

Advanced Separation Techniques

Beyond routine quantification, advanced chromatographic techniques are essential for resolving complex separation challenges, such as isolating stereoisomers or purifying the compound from a complex synthesis mixture.

Chiral Chromatography for Enantiomeric Purity

1-Methyl-2-phenylpiperazine is a chiral molecule, possessing a stereocenter at the C2 position of the piperazine ring. This means it can exist as two non-superimposable mirror images, known as enantiomers (R- and S-forms). As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. shimadzu.comrsc.org Chiral HPLC is the gold standard for this purpose. unife.it

This technique uses a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. unife.it The separation of chiral piperazine and morpholine (B109124) derivatives has been successfully demonstrated using chiral HPLC, confirming that no loss of enantiomeric purity occurred during synthesis. nih.gov

The choice of mobile phase is critical and can be either normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., pure ethanol (B145695) or acetonitrile). The selection depends on the specific CSP and the analyte's properties.

Typical Parameters for Chiral HPLC Analysis:

ParameterTypical ValuePurpose
Chiral Column Polysaccharide-based (e.g., Amylose or Cellulose)Stationary phase with chiral selectors for enantioseparation.
Mobile Phase Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v)Eluent system optimized for chiral recognition on the CSP.
Flow Rate 0.8 mL/minControls the speed of separation.
Column Temperature 25 °CAffects selectivity and resolution.
Detection Wavelength 220 nmUV detection of the separated enantiomers.

The development of a robust chiral separation method is essential for quality control during the synthesis of a single enantiomer and for studying the stereospecific properties of 1-Methyl-2-phenylpiperazine.

Preparative Chromatography for Purification

Following chemical synthesis, this compound often exists in a crude mixture containing unreacted starting materials, by-products, and other impurities. Preparative chromatography is a technique used to isolate and purify a target compound from such mixtures on a larger scale than analytical chromatography. mdpi.com The principles are the same as analytical HPLC, but the scale is significantly increased to handle larger sample loads.

The goal of preparative HPLC is to maximize throughput (the amount of purified product per unit of time) while maintaining sufficient resolution to achieve the desired purity. This involves using larger columns with greater diameters, larger particle sizes for the stationary phase to prevent high backpressure, and higher flow rates. nih.gov After separation, fractions of the eluent are collected, and those containing the purified compound are combined and the solvent is removed.

This technique is invaluable for obtaining high-purity reference standards or for purifying batches of the compound for further research. The scalability of a liquid chromatography method is a key consideration, allowing it to be adapted from analytical to preparative separation. sielc.com

Comparison of Analytical and Preparative HPLC Parameters:

ParameterAnalytical HPLCPreparative HPLC
Column Internal Diameter 2.1 - 4.6 mm>20 mm
Stationary Phase Particle Size <5 µm5 - 20 µm or larger
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)
Flow Rate 0.5 - 2.0 mL/min20 - 150 mL/min or higher
Primary Goal Quantification and IdentificationIsolation and Purification

By employing preparative chromatography, researchers can obtain this compound with the high degree of purity necessary for accurate biological and chemical studies.

Computational Chemistry and Theoretical Modeling of 1 Methyl 2 Phenylpiperazine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and energetic characteristics of a molecule. These calculations are fundamental to understanding a compound's intrinsic stability, reactivity, and conformational preferences.

The electronic structure of 1-Methyl-2-phenylpiperazine (B3023066) dictates its reactivity and how it interacts with its environment. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate a variety of molecular descriptors. For instance, in studies of other piperazine (B1678402) derivatives, the DFT method at the B3LYP/6-31G+(d, p) level has been applied to determine crucial electronic and energetic parameters mdpi.comresearchgate.net.

These calculations yield important reactivity descriptors that help predict the chemical behavior of the molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution: This mapping shows how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of interaction, such as hydrogen bonding.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) models to correlate a compound's electronic characteristics with its biological activity mdpi.comresearchgate.net.

The three-dimensional structure of 1-Methyl-2-phenylpiperazine is not static; it exists as an ensemble of different conformations. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents—a methyl group on one nitrogen and a phenyl group on an adjacent carbon—significantly influences the conformational equilibrium.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. The key variables are the torsional angles within the piperazine ring and the orientation of the phenyl and methyl substituents. The phenyl group at the C2 position can be in either an axial or equatorial position relative to the piperazine ring. Computational studies on other 2-substituted piperazines have shown a preference for the axial conformation openpharmaceuticalsciencesjournal.com.

The relative energies of these conformers determine their population at a given temperature. An energy landscape map can be generated by plotting the molecule's potential energy as a function of one or more key dihedral angles. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most likely conformation of the molecule in its ground state. Understanding the preferred conformation is crucial, as it dictates the shape of the molecule that binds to a biological target.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a ligand (like 1-Methyl-2-phenylpiperazine) interacts with a macromolecular target, typically a protein receptor or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is instrumental in understanding the pharmacological action of phenylpiperazine derivatives, which are known to interact with targets such as adrenoceptors, serotonin receptors, and sigma receptors rsc.orgresearchgate.net.

The docking process generally involves:

Preparation of Target and Ligand: A three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The structure of the ligand (1-Methyl-2-phenylpiperazine) is generated and optimized to its lowest energy conformation.

Binding Site Identification: A specific binding pocket on the target protein is defined.

Sampling and Scoring: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., Gibbs free energy of binding).

The output is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. For example, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor have identified key amino acid residues like Asp106 and Ser188 as crucial for binding researchgate.net.

Following docking, the predicted binding pose is analyzed to create an interaction profile. This profile details the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. Studies on related phenylpiperazine compounds have highlighted several key interaction types researchgate.netnih.gov:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The nitrogen atoms of the piperazine ring are common hydrogen bond acceptors.

Electrostatic Interactions: Occur between charged groups, such as the protonated nitrogen of the piperazine ring and negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: Involve nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein.

π-Interactions: These include π-π stacking (between the phenyl ring and aromatic amino acid residues like phenylalanine or tyrosine) and cation-π interactions (between the protonated piperazine and an aromatic ring).

Molecular Dynamics (MD) simulations can further refine this profile by simulating the movement of atoms in the ligand-protein complex over time. MD simulations provide a dynamic view of the binding, assessing the stability of the predicted pose and the persistence of key interactions, as demonstrated in studies of phenyl-piperazine scaffolds with targets like the eIF4A1 helicase nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like phenylpiperazines, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) mdpi.comopenpharmaceuticalsciencesjournal.com.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity nih.gov.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training) techniques.

QSAR studies on piperazine derivatives have successfully identified key molecular properties that govern their activity. For instance, a QSAR model for piperazine-based mTORC1 inhibitors revealed that descriptors such as LUMO energy, molar refractivity, and topological polar surface area were significantly correlated with inhibitory activity mdpi.comresearchgate.net. Such models provide valuable insights into the mechanism of action and guide the rational design of more potent compounds.

Predictive Models for Biochemical Activity

Predictive models are crucial for understanding how a molecule like 1-Methyl-2-phenylpiperazine might interact with biological targets, thereby forecasting its efficacy and potential mechanisms of action. These models range from quantitative structure-activity relationship (QSAR) studies to sophisticated molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds including the phenylpiperazine scaffold, QSAR studies have been employed to understand how modifications to the structure influence their effects, for example, on the dopaminergic system researchgate.net. These models use physicochemical, geometrical, and topological descriptors to correlate a compound's features with its biological response mdpi.com. By analyzing these correlations, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how phenylpiperazine derivatives interact with protein targets at a molecular level.

Studies on various N-phenylpiperazine derivatives have used molecular docking to elucidate their binding mechanisms with receptors such as the α1A-adrenoceptor rsc.orgresearchgate.net. These simulations can identify key amino acid residues within the receptor's binding site that interact with the ligand. The primary forces driving these interactions often include hydrogen bonds and electrostatic forces rsc.orgresearchgate.net. For instance, docking studies have shown that the phenylpiperazine moiety can slide between nucleic acid bases, participating in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues like aspartic acid rsc.orgnih.gov. These predictive models are fundamental in explaining the structure-activity relationship and in the rational design of new compounds.

Predictive ModelTarget/ApplicationKey Findings
Molecular Docking α1A-AdrenoceptorIdentified key binding site residues (Asp106, Gln177, Ser188, Ser192, Phe193); binding driven by hydrogen bonds and electrostatic forces. rsc.orgresearchgate.net
Molecular Docking DNA-Topoisomerase II ComplexThe phenylpiperazine part of molecules is involved in π-π stacking interactions with nucleobases; hydrogen bonds form with amino acid residues. nih.gov
QSAR Dopaminergic SystemRevealed that the position and physicochemical character of aromatic substituents are critical for the in vivo effects of 4-phenylpiperazines. researchgate.net
QSAR GlyT1 InhibitorsBiological activity is strongly correlated with descriptors such as hydrogen bond donors, polarizability, surface tension, and topological diameter. mdpi.com

Design of Novel Analogues

The insights gained from predictive modeling are directly applied to the rational design of novel analogues. By understanding the key structural features required for a desired biological activity, chemists can modify the parent scaffold, such as 1-Methyl-2-phenylpiperazine, to create new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

The design process often involves introducing different substituents to the phenyl or piperazine rings to optimize interactions with the target receptor. This strategy has been successfully applied in the development of novel phenylpiperazine derivatives for various therapeutic areas.

Anticancer Agents

Computational approaches have guided the design of phenylpiperazine derivatives as potential anticancer agents. For example, new compounds have been rationally designed by introducing substituted phenylpiperazines into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors nih.gov. Molecular docking studies for these analogues predicted their ability to bind to both the DNA-Topo II complex and the minor groove of DNA, guiding the selection of the most promising compounds for synthesis and biological testing nih.gov.

Anticonvulsant Agents

In the search for new treatments for epilepsy, novel phenylpiperazine derivatives have been designed as potential anticonvulsant agents. By creating hybrid structures based on previously reported anticonvulsant compounds, researchers have developed new series of molecules and tested their efficacy in seizure models nih.gov.

Other Applications

The versatility of the phenylpiperazine scaffold has led to its use in the design of compounds for other applications as well. For instance, novel 1-phenyl-piperazine-2,6-diones have been synthesized and shown to possess herbicidal activity mdpi.com.

The design of these novel analogues is a cyclical process where computational predictions inform chemical synthesis, and the results of biological testing are then used to refine the computational models for the next round of design.

Designed Analogue ClassTherapeutic Target/ApplicationDesign StrategyComputational Method
Phenylpiperazine derivatives of 1,2-benzothiazineAnticancer (Topoisomerase II inhibitors)Introduction of substituted phenylpiperazines into a 1,2-benzothiazine scaffold. nih.govMolecular Docking nih.gov
5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-onesAnticonvulsantCreation of hybrid structures from previously reported anticonvulsants. nih.govNot Specified
1-phenyl-piperazine-2,6-dionesHerbicidalSynthesis of novel dione structures containing the 1-phenylpiperazine (B188723) core. mdpi.comNot Specified
Alloxazine analogues with phenylpiperazine moietiesAntitumorModification of the alloxazine scaffold with phenylpiperazine groups to enhance selectivity. researchgate.netMolecular Docking researchgate.net

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the recommended synthetic routes for preparing 1-methyl-2-phenylpiperazine dihydrochloride, and what reaction conditions are critical for yield optimization? A1. The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted phenyl derivatives with N-methylpiperazine under alkaline conditions, followed by hydrochloride salt formation. Key parameters include:

  • Temperature control : Maintain 60–80°C to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Stoichiometric ratios : A 1:1.2 molar ratio of phenyl precursor to N-methylpiperazine minimizes unreacted starting material. Post-reaction, acidification with HCl yields the dihydrochloride salt .

Advanced: Q. Q2. How can researchers address low yields or impurities in the final product during scale-up synthesis? A2. Low yields often stem from incomplete cyclization or byproduct formation. Mitigation strategies include:

  • Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification techniques : Employ column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water system) to isolate the pure dihydrochloride salt.
  • In-line monitoring : Implement HPLC or FTIR to track reaction progress and identify intermediates .

Analytical Characterization

Basic: Q. Q3. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A3. Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl and phenyl groups on the piperazine ring).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% target peak area).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ for the free base) .

Advanced: Q. Q4. How can researchers resolve discrepancies between experimental data (e.g., melting point) and theoretical predictions for this compound? A4. Discrepancies may arise from polymorphic forms or hydrate formation. Solutions include:

  • Thermogravimetric analysis (TGA) : Determine dehydration temperatures.
  • X-ray crystallography : Identify crystal packing and hydrogen-bonding networks affecting melting behavior.
  • Computational validation : Compare experimental data with DFT-calculated thermodynamic properties (e.g., Gibbs free energy of crystal forms) .

Biological Evaluation

Basic: Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s serotonin receptor modulation activity? A5. Use:

  • Radioligand binding assays : Assess affinity for 5-HT1A_{1A} or 5-HT2A_{2A} receptors using 3^3H-8-OH-DPAT or 3^3H-ketanserin.
  • Functional assays : Measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-coupled receptors) in transfected HEK293 cells .

Advanced: Q. Q6. How can selectivity for specific serotonin receptor subtypes be optimized during structure-activity relationship (SAR) studies? A6. Strategies include:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance 5-HT1A_{1A} selectivity.
  • Molecular docking : Use AutoDock Vina to predict binding poses and guide rational design.
  • Metabolic stability screening : Evaluate hepatic microsomal stability to prioritize candidates with favorable pharmacokinetics .

Computational Modeling

Basic: Q. Q7. What key parameters should be prioritized in density-functional theory (DFT) studies of this compound’s electronic structure? A7. Focus on:

  • Exchange-correlation functionals : B3LYP or PBE0 for accurate thermochemical data.
  • Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for electronic excitation calculations.
  • Solvent effects : Include implicit solvent models (e.g., PCM for aqueous environments) .

Advanced: Q. Q8. How can researchers reconcile discrepancies between computational predictions and experimental results for physicochemical properties (e.g., solubility)? A8. Refine models by:

  • Explicit solvent simulations : Run molecular dynamics (MD) with explicit water molecules to capture hydration effects.
  • Free energy perturbation (FEP) : Calculate relative solubility via alchemical transformations.
  • Machine learning : Train models on experimental datasets to predict logP and pKa .

Safety and Stability

Basic: Q. Q9. What are the recommended storage conditions to ensure long-term stability of this compound? A9. Store in airtight containers at –20°C, protected from light and moisture. Use desiccants (silica gel) to prevent hydrate formation. Monitor purity via HPLC every 6 months .

Advanced: Q. Q10. How can degradation products be identified and quantified under accelerated stability testing conditions? A10. Methods include:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identify degradation products (e.g., N-oxides or hydrolyzed piperazine rings) and quantify using calibration curves.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life .

Data Interpretation and Reproducibility

Basic: Q. Q11. How should researchers interpret conflicting melting point data reported in different studies? A11. Variability may arise from polymorphic forms or impurities. Cross-validate using:

  • Differential scanning calorimetry (DSC) : Identify phase transitions.
  • Powder X-ray diffraction (PXRD) : Confirm crystalline structure .

Advanced: Q. Q12. What statistical approaches are recommended for resolving contradictions in biological assay reproducibility across laboratories? A12. Implement:

  • Standardized protocols : Harmonize cell lines, assay buffers, and readout methods.
  • Meta-analysis : Pool data from multiple studies using random-effects models.
  • Blinded replicate testing : Minimize operator bias in IC50_{50} determinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.